molecular formula C8H12O B588481 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one CAS No. 125642-46-8

1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one

Cat. No.: B588481
CAS No.: 125642-46-8
M. Wt: 124.183
InChI Key: WICZWAZRAINBLA-UHFFFAOYSA-N
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Description

1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigidity and three-dimensional shape, making it an interesting subject in various fields of scientific research .

Preparation Methods

The synthesis of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:

Industrial production methods for this compound are still under development due to the challenges associated with large-scale preparation .

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can influence various molecular pathways, leading to changes in biological activity. The compound’s bioisosteric properties allow it to mimic other functional groups, thereby modulating the activity of target molecules .

Properties

CAS No.

125642-46-8

Molecular Formula

C8H12O

Molecular Weight

124.183

IUPAC Name

1-(3-bicyclo[1.1.1]pentanyl)propan-2-one

InChI

InChI=1S/C8H12O/c1-6(9)2-8-3-7(4-8)5-8/h7H,2-5H2,1H3

InChI Key

WICZWAZRAINBLA-UHFFFAOYSA-N

SMILES

CC(=O)CC12CC(C1)C2

Synonyms

2-Propanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI)

Origin of Product

United States

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